Epieriocalyxin A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

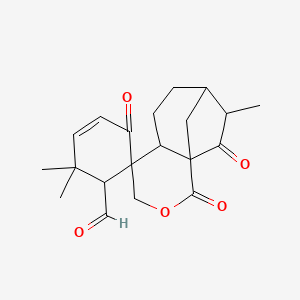

IUPAC Name |

2',2',10-trimethyl-2,5',11-trioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,6'-cyclohex-3-ene]-1'-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O5/c1-11-12-4-5-13-19(8-12,16(11)23)17(24)25-10-20(13)14(9-21)18(2,3)7-6-15(20)22/h6-7,9,11-14H,4-5,8,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTFGUZQAIRRLSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CCC3C(C2)(C1=O)C(=O)OCC34C(C(C=CC4=O)(C)C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Natural Occurrence and Isolation Protocols

Botanical Source: Isodon eriocalyx in Traditional and Modern Phytochemical Research

Epieriocalyxin A is a natural product isolated from Isodon eriocalyx (Dunn) Kudô, a perennial shrub belonging to the Lamiaceae family. rjptonline.org This plant is predominantly distributed in the southwestern regions of China and has a history of use in traditional Chinese medicine for treating ailments such as inflammation. rjptonline.org The genus Isodon is a well-established, prolific source of structurally diverse diterpenoids, with over 1200 such compounds having been isolated from it. rsc.org These phytochemicals, particularly the ent-kaurane diterpenoids, are the focus of extensive modern research due to their interesting biological activities. rsc.orgnih.gov

Modern phytochemical investigations into I. eriocalyx and its varieties have led to the isolation and characterization of numerous diterpenoids, including this compound. researchgate.net This research is driven by the potential of these compounds as leads for new therapeutic agents. For instance, Eriocalyxin B, another prominent diterpenoid from the same plant, has been extensively studied for its anti-cancer properties, often in combination with existing chemotherapy drugs. researchgate.net The ongoing exploration of I. eriocalyx continues to yield novel compounds, underscoring its importance as a valuable resource in natural product chemistry. nih.gov

Advanced Chromatographic and Spectroscopic Techniques for Compound Isolation

The isolation and structural elucidation of this compound from the complex phytochemical matrix of Isodon eriocalyx necessitates a combination of advanced separation and analytical techniques. The general workflow involves extraction, fractionation, and purification, followed by structural analysis.

Extraction and Fractionation: The process typically begins with the extraction of the dried, powdered aerial parts of the plant using a solvent such as ethanol (B145695) or methanol. nih.govmaas.edu.mm This crude extract is then concentrated and partitioned successively with solvents of increasing polarity, such as petroleum ether and ethyl acetate (B1210297), to separate compounds based on their solubility. nih.gov The ethyl acetate fraction is often enriched with diterpenoids like this compound. researchgate.net

Chromatographic Purification: The enriched fraction undergoes a series of chromatographic steps to isolate individual compounds. These methods are fundamental for separating molecules with similar physicochemical properties.

Column Chromatography (CC): This is a primary purification step, often utilizing silica (B1680970) gel as the stationary phase and a gradient of solvents (e.g., n-hexane-ethyl acetate) as the mobile phase. maas.edu.mmsemanticscholar.orgnih.gov

High-Performance Liquid Chromatography (HPLC): Both preparative and semi-preparative HPLC are crucial for the final purification of compounds. unmul.ac.idnih.gov Reversed-phase columns (e.g., C18) are commonly used with mobile phases like methanol-water or acetonitrile-water mixtures. nih.gov

High-Speed Counter-Current Chromatography (HSCCC): This is a support-free liquid-liquid partition chromatography technique that has been successfully used for the separation of diterpenoids from Isodon species, offering excellent sample recovery without a solid support matrix. nih.gov

Spectroscopic Elucidation: Once a pure compound is isolated, its chemical structure is determined using a suite of spectroscopic methods.

Mass Spectrometry (MS): Techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) are used to determine the precise molecular weight and elemental formula of the compound. rsc.orgnih.gov

The application of these combined techniques was instrumental in the definitive identification and structural characterization of this compound and its congeners from I. eriocalyx.

Optimization Strategies for Natural Product Yield in Research Settings

Maximizing the yield of target compounds like this compound is a critical challenge in natural product research, especially when the compound is present in low concentrations. Various strategies can be employed to enhance production, ranging from optimizing extraction procedures to advanced biotechnological approaches.

Optimization of Extraction and Culture Conditions: The initial yield can be improved by systematically optimizing the extraction process. This includes selecting the most effective solvent, modifying the extraction time and temperature, and employing methods like ultrasonic-assisted extraction. nih.gov For plant-based production, manipulating cultivation conditions such as light intensity, temperature, and nutrient availability can influence the biosynthesis of secondary metabolites. frontiersin.org

Elicitation: Elicitation involves the application of external stimuli (elicitors) to plant cell or tissue cultures to induce or enhance the production of secondary metabolites as a defense response. frontiersin.orgnih.gov

Abiotic Elicitors: These are non-biological factors and include physical stresses (e.g., UV radiation) and chemical stresses (e.g., heavy metal salts, methyl jasmonate). frontiersin.orgmdpi.com

Biotic Elicitors: These are derived from biological sources, such as polysaccharides or extracts from fungi and bacteria. nih.govslideshare.net

Metabolic Engineering and Biotechnology: Modern biotechnological tools offer sophisticated methods for enhancing secondary metabolite production.

Precursor Feeding: Supplying biosynthetic precursors to plant cell cultures can increase the flux through a specific metabolic pathway, leading to higher yields of the desired product. nih.govslideshare.net

Hairy Root Culture: Inducing hairy root cultures using Agrobacterium rhizogenes can create a genetically stable and fast-growing system for producing secondary metabolites. frontiersin.orgnih.gov

Metabolic Engineering: This involves the genetic modification of biosynthetic pathways, such as overexpressing genes that code for rate-limiting enzymes or down-regulating competing pathways to channel metabolic flow towards the synthesis of the target compound. mdpi.com

These strategies, often used in combination, provide a powerful toolkit for researchers to improve the availability of rare or low-abundance natural products like this compound for further study.

Significance As a Diterpenoid from Isodon Eriocalyx Research

Epieriocalyxin A is a diterpenoid isolated from the plant Isodon eriocalyx (Dunn) Kudo, a member of the Lamiaceae family. biosynth.comchemfaces.com This plant species, native to the Yunnan Province of China, has a history of use in folk medicine for treating ailments like sore throats and inflammation. acs.org The genus Isodon is well-recognized as a rich source of ent-kaurane diterpenoids, a class of compounds known for their diverse biological activities, including antitumor and anti-inflammatory properties. thieme-connect.comnih.gov

The isolation and study of compounds from I. eriocalyx have yielded numerous diterpenoids, including this compound. acs.orgacs.org Research on this compound has provided specific insights into its potential as a modulator of cancer cell biology. Studies have shown that it can suppress the growth of Caco-2 colon cancer cells. chemfaces.comnih.govbiocrick.com The mechanism behind this activity involves the induction of apoptosis, a form of programmed cell death. medchemexpress.comnih.gov Research indicates that this compound induces apoptosis by triggering the generation of reactive oxygen species (ROS), causing damage to the mitochondrial membrane, and altering the expression of key apoptosis-regulating proteins. nih.gov Specifically, it has been shown to inhibit the activation of JNK and ERK1/2 signaling pathways, which in turn suppresses the expression of the anti-apoptotic protein Bcl-2 and increases the expression of the pro-apoptotic protein Bax and caspase 3. medchemexpress.comnih.gov

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 191545-24-1 | biosynth.comchemfaces.com |

| Molecular Formula | C₂₀H₂₄O₅ | biosynth.comchemfaces.com |

| Molecular Weight | 344.4 g/mol | biosynth.comchemfaces.com |

| Synonym | epi-Eriocalyxin A | medchemexpress.com |

| Source | Isodon eriocalyx | biosynth.comchemfaces.com |

Table 2: Summary of Reported Biological Activities of this compound

| Activity | Target/Cell Line | Observed Effect | Source(s) |

| Anticancer | Caco-2 (colon cancer cells) | Suppresses cell growth and induces apoptosis. | chemfaces.comnih.govbiocrick.com |

| Apoptosis Induction | Caco-2 cells | Induces DNA fragmentation and mitochondrial membrane damage. | nih.gov |

| Signaling Pathway Modulation | Caco-2 cells | Inhibits ERK1/2 and JNK activation. | medchemexpress.comnih.gov |

| Protein Expression Modulation | Caco-2 cells | Decreases Bcl-2 expression; increases Bax and caspase 3 expression. | nih.gov |

| Anti-inflammatory | General | Exhibits anti-inflammatory properties by interfering with inflammatory signaling molecules. | biosynth.com |

This compound: A Comprehensive Phytochemical Profile

The intricate world of natural products chemistry continues to unveil compounds with unique structural architectures and significant biological potential. Among these, this compound, an ent-kaurane diterpenoid, has garnered attention within the scientific community. This article provides a focused examination of this compound, detailing its natural origins, the sophisticated methods employed for its isolation, and strategies developed to optimize its yield in research environments.

Investigation of Biological Activities and Cellular Mechanisms

Antiproliferative Effects in Malignant Cell Line Research

Research indicates that Epieriocalyxin A (EpiA) can suppress the growth of malignant cells. nih.govtargetmol.com This antiproliferative effect has been observed in specific cancer models, suggesting a potential role for EpiA in inhibiting cancer cell expansion. nih.govtargetmol.cn

Induction of Apoptosis Pathways in Colon Cancer Models

This compound has been shown to induce apoptosis in colon cancer cells. nih.govspandidos-publications.com Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells, and its induction is a common target in cancer therapy. Studies have demonstrated that EpiA treatment leads to markers of apoptosis, such as annexin (B1180172) V flipping in the cell membrane and DNA fragmentation. nih.gov The compound has been found to increase the expression of pro-apoptotic proteins like caspase 3 and Bax, while decreasing the expression of the anti-apoptotic protein Bcl2. nih.gov Furthermore, EpiA's induction of apoptosis in colon cancer cells appears to involve the JNK and ERK1/2 signaling pathways. nih.govdbcls.jp

Impact on Malignant Cell Growth Kinetics

The impact of this compound on malignant cell growth kinetics involves the suppression of cell growth. nih.govtargetmol.com Cancer cell growth kinetics can be complex, often deviating from simple exponential models, particularly at low cell densities or as tumors increase in size and face resource limitations. nih.govtmlep.com While the detailed kinetics under EpiA treatment require further exploration, the observed suppression of growth in cancer cell lines indicates an interference with the processes driving their proliferation. nih.govtargetmol.com

Inhibition of Cancer Cell Line Proliferation

This compound has demonstrated the ability to inhibit the proliferation of cancer cell lines. targetmol.cn This inhibition is a key aspect of its potential as an anti-cancer agent. Studies evaluating antiproliferative effects often use assays to measure the reduction in the number of cancer cells after exposure to a compound. mdpi.comfrontiersin.orgnih.gov The suppression of Caco-2 colon cancer cell growth by EpiA is a direct example of this inhibitory effect on proliferation. nih.govtargetmol.cn

Molecular Modulations Leading to Cell Death

The cellular mechanisms by which this compound leads to cell death involve several molecular modulations, including the generation of reactive oxygen species and the disruption of mitochondrial function. nih.govspandidos-publications.com

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Responses

This compound has been shown to induce the generation of reactive oxygen species (ROS) in cells. nih.govspandidos-publications.comdbcls.jp ROS are highly reactive molecules that can cause oxidative stress when their production outweighs the cell's antioxidant defense mechanisms. wikipedia.orgfrontiersin.org Excessive ROS can damage cellular components, including lipids, proteins, and DNA, contributing to cell death. wikipedia.orgfrontiersin.org The generation of ROS by EpiA suggests that oxidative stress may be one of the mechanisms by which it exerts its cytotoxic effects on cancer cells. nih.gov

Mitochondrial Membrane Potential Dysfunction

Treatment with this compound has been linked to damage of the mitochondrial membrane. nih.gov The mitochondrial membrane potential (MMP) is crucial for maintaining mitochondrial health and function, including ATP synthesis and the regulation of apoptosis. sartorius.comnih.gov A decrease in MMP can indicate mitochondrial dysfunction and is often an early event in the induction of apoptosis. sartorius.comthermofisher.com The observed damage to the mitochondrial membrane and the induction of apoptosis pathways suggest that EpiA disrupts mitochondrial integrity and function, contributing to cell death in cancer cells. nih.govspandidos-publications.com

Alterations in Cell Membrane Dynamics (e.g., Annexin V Flipping)

Studies have indicated that this compound can induce changes in the cell membrane, characterized by Annexin V flipping nih.gov. Annexin V is a protein that binds to phosphatidylserine (B164497) (PS), a phospholipid typically located on the inner leaflet of the cell membrane. During the early stages of apoptosis, PS is translocated to the outer leaflet, a process known as "flipping" nih.govmdpi.com. The binding of labeled Annexin V to the externalized PS is a widely used method to detect cells undergoing apoptosis mdpi.com. The observation of Annexin V flipping upon this compound treatment suggests that the compound initiates events leading to programmed cell death, involving alterations in the asymmetric distribution of phospholipids (B1166683) in the cell membrane nih.gov.

Regulation of Intracellular Signaling Cascades

This compound has been shown to modulate key intracellular signaling pathways, notably the MAPK cascade, and influence the expression of apoptosis-regulating proteins medchemexpress.comnih.gov.

Modulation of MAPK Pathway Components (e.g., JNK and ERK1/2 Activation)

The Mitogen-Activated Protein Kinase (MAPK) pathway plays a crucial role in various cellular processes, including proliferation, differentiation, and apoptosis thermofisher.comkegg.jpwikipedia.org. Research indicates that this compound affects the activation of specific components within this pathway. Studies have demonstrated that this compound inhibits the activation of both JNK (Jun amino-terminal kinases) and ERK1/2 (extracellular signal-regulated kinases 1/2) medchemexpress.comnih.gov. This inhibition has been observed to occur in a dose-dependent manner in colon cancer cells nih.gov. The modulation of these kinases by this compound suggests a mechanism by which the compound exerts its biological effects, potentially by interfering with signaling crucial for cell survival and proliferation medchemexpress.comnih.gov.

Interplay with Apoptosis-Regulating Proteins (e.g., Bcl-2, Bax, Caspase-3 Expression)

Apoptosis is tightly regulated by a balance between pro-apoptotic and anti-apoptotic proteins, particularly those belonging to the Bcl-2 family mdpi.comnih.gov. Caspases, especially Caspase-3, are key executioners of the apoptotic program mdpi.com. Studies on this compound have revealed its influence on the expression levels of these critical proteins. Treatment with this compound has been shown to increase the expression of the pro-apoptotic protein Bax and Caspase-3, while decreasing the expression of the anti-apoptotic protein Bcl-2 nih.govtargetmol.commolnova.com. This shift in the balance between pro- and anti-apoptotic factors favors the induction of apoptosis nih.gov. The suppression of Bcl-2 expression has been linked to the inhibition of ERK1/2 and JNK activation by this compound medchemexpress.com.

Here is a summary of the observed effects of this compound on apoptosis-regulating proteins:

| Protein | Effect of this compound Treatment |

| Bcl-2 | Decreased Expression |

| Bax | Increased Expression |

| Caspase-3 | Increased Expression |

Interaction with Specific Pharmacological Targets

Investigating the direct interactions of this compound with cellular targets and its influence on fundamental cellular processes like DNA/RNA synthesis provides further insight into its mechanism of action.

Identification of Direct Protein Interactions (e.g., ERK, BCL)

While the research indicates that this compound modulates the activity of proteins like ERK and affects the expression of Bcl-2 family proteins, direct binding interactions are a distinct aspect of pharmacological targeting medchemexpress.comnih.govmedchemexpress.comresearchgate.net. The available information primarily describes the effects of this compound on the activation status and expression levels of these proteins rather than reporting direct physical binding data medchemexpress.comnih.govtargetmol.commolnova.com. For instance, the inhibition of ERK1/2 and JNK activation and the suppression of Bcl-2 expression are downstream consequences observed after this compound treatment medchemexpress.com. Further research would be needed to definitively identify and characterize any direct protein interactions between this compound and targets such as ERK or proteins within the Bcl-2 family.

Influence on DNA/RNA Synthesis

Studies have reported that this compound can induce DNA fragmentation nih.gov. DNA fragmentation is a hallmark of the later stages of apoptosis, where the cell's DNA is cleaved by endonucleases nih.gov. This finding suggests that this compound triggers the cascade of events that leads to the dismantling of the cell's genetic material nih.gov. While DNA fragmentation is a consequence of the apoptotic process initiated by this compound, the available information does not explicitly detail the compound's direct influence on the synthesis of DNA or RNA (transcription) nih.govupenn.edulibretexts.orgsynbio-tech.comucsb.edu.

Structure Activity Relationship Sar Studies of Epieriocalyxin a

Computational Modeling and Predictive SAR Approaches

Computational modeling techniques are increasingly employed in SAR studies to complement experimental approaches and predict the biological activity of compounds. samaterials.com These methods can provide insights into how a molecule interacts with its biological target and how structural changes might affect these interactions. While computational methods are valuable tools in drug discovery and SAR analysis for various compounds, specific computational modeling studies focused on Epieriocalyxin A, such as docking or dynamics simulations, were not found in the provided search results.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking simulations are computational techniques used to predict the preferred orientation (binding pose) of a ligand (like this compound) when it is bound to a protein or other biological target. chemicalbook.com These simulations estimate the binding affinity between the ligand and the target, providing insights into the potential interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. For this compound, molecular docking could be used to explore its potential binding modes with proteins in the JNK and ERK1/2 signaling pathways or other targets involved in apoptosis. However, no specific molecular docking studies involving this compound were identified in the search results.

Molecular Dynamics Simulations for Complex Stability

Molecular dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time. chemicalbook.com In the context of SAR, MD simulations can be used to assess the stability of a ligand-target complex predicted by molecular docking. By simulating the dynamic behavior of the complex in a simulated physiological environment, MD can provide information about the persistence of interactions and the conformational changes of both the ligand and the target. While MD simulations are valuable for understanding the dynamic aspects of molecular recognition, specific molecular dynamics studies investigating the stability of this compound in complex with its biological targets were not found in the provided search results.

Biosynthetic Pathways and Enzyme Mechanisms

Hypothesized Diterpenoid Biosynthesis in Isodon eriocalyx

The biosynthesis of Epieriocalyxin A is believed to commence from the universal C20 precursor for diterpenoids, geranylgeranyl pyrophosphate (GGPP). The formation of the characteristic tetracyclic ent-kaurane skeleton is a pivotal step, catalyzed by a pair of diterpene synthases (diTPSs). This initial phase is a common route for the biosynthesis of a vast array of diterpenoids in Isodon plants. researchgate.net

The proposed biosynthetic pathway can be broadly divided into the following stages:

Formation of the ent-kaurane skeleton: GGPP is first cyclized by a class II diTPS, a copalyl diphosphate (B83284) synthase (CPS), to form ent-copalyl diphosphate (ent-CPP). Subsequently, a class I diTPS, an ent-kaurene (B36324) synthase (KS), catalyzes a second cyclization to yield the tetracyclic hydrocarbon intermediate, ent-kaurene. researchgate.net

Tailoring of the ent-kaurane scaffold: Following the formation of the basic skeleton, a series of post-cyclization modifications occur. These "tailoring" reactions are responsible for the vast structural diversity of diterpenoids found in Isodon eriocalyx. These modifications are catalyzed by a variety of enzymes, most notably cytochrome P450 monooxygenases (CYP450s) and acetyltransferases. These enzymes introduce hydroxyl groups, keto groups, and acetate (B1210297) esters at specific positions on the ent-kaurane ring system, ultimately leading to the formation of this compound and its congeners. researchgate.netnih.gov

The molecular formula of this compound is C20H24O5. pharmaffiliates.com Based on this and the structures of other known eriocalyxins, the tailoring reactions for this compound are hypothesized to involve a series of specific hydroxylations and subsequent modifications to arrive at its final structure.

Identification and Characterization of Key Biosynthetic Enzymes

Significant progress has been made in identifying and characterizing the enzymes responsible for the early stages of diterpenoid biosynthesis in Isodon eriocalyx and related species. These enzymes play a crucial role in constructing the foundational molecular framework of this compound.

Diterpene Synthases (diTPSs):

Class II diTPSs (CPS): Several CPS enzymes have been identified in Isodon eriocalyx. These enzymes are responsible for the initial cyclization of GGPP to form ent-CPP. Functional characterization of these enzymes has confirmed their role in the biosynthesis of ent-kaurane diterpenoids. researchgate.net

Class I diTPSs (KS): Following the action of CPS, KS enzymes catalyze the formation of the tetracyclic ent-kaurene skeleton. The identification and characterization of these enzymes in Isodon species have provided valuable insights into the biosynthesis of the core structure of eriocalyxins. researchgate.net

Tailoring Enzymes:

Cytochrome P450 Monooxygenases (CYP450s): The immense structural diversity of diterpenoids in Isodon is largely attributed to the activity of CYP450s. nih.govsdu.edu.cn These enzymes are responsible for introducing oxygen atoms into the hydrocarbon skeleton, leading to the formation of hydroxyl and keto functionalities. While the specific CYP450s involved in the biosynthesis of this compound have not yet been definitively identified, transcriptomic analyses of Isodon eriocalyx have revealed numerous candidate CYP450 genes that are likely involved in diterpenoid tailoring. researchgate.netescholarship.org

Acetyltransferases: The presence of acetate groups in many eriocalyxin compounds suggests the involvement of acetyltransferases in the final steps of their biosynthesis. These enzymes would be responsible for the esterification of hydroxyl groups on the diterpenoid scaffold.

The following table summarizes the key enzyme classes and their putative roles in the biosynthesis of this compound:

| Enzyme Class | Function | Specific Enzymes (from Isodon species) |

| Copalyl diphosphate synthase (CPS) | Cyclization of GGPP to ent-CPP | IeCPS4, IeCPS5 researchgate.net |

| ent-Kaurene synthase (KS) | Cyclization of ent-CPP to ent-kaurene | - |

| Cytochrome P450 Monooxygenases (CYP450s) | Hydroxylation and oxidation of the ent-kaurane skeleton | Numerous candidates identified through transcriptomics researchgate.net |

| Acetyltransferases | Acetylation of hydroxyl groups | - |

Genetic and Transcriptomic Analyses of Biosynthetic Gene Clusters

Modern genomic and transcriptomic approaches have become powerful tools for uncovering the genetic basis of natural product biosynthesis. In the context of this compound, these analyses in Isodon eriocalyx and its relatives are beginning to shed light on the organization and regulation of the genes encoding the biosynthetic pathway.

Transcriptome Analysis:

Transcriptome sequencing of various tissues of Isodon eriocalyx (roots, stems, leaves, and buds) has led to the identification of candidate genes encoding class II diterpene synthases. researchgate.net This approach allows researchers to correlate gene expression levels with the accumulation of specific diterpenoids in different plant tissues, providing clues about the function of these genes. Such studies have been instrumental in identifying the CPS and KS genes involved in the initial steps of the pathway.

Biosynthetic Gene Clusters (BGCs):

In many organisms, the genes encoding the enzymes for a specific biosynthetic pathway are physically clustered together on the chromosome. This co-localization facilitates the co-regulation of gene expression. While the existence of a complete BGC for this compound in Isodon eriocalyx has not been definitively proven, the co-location of P450 genes with diterpene synthase genes has been observed in other plants, suggesting that a similar genomic organization may be present for eriocalyxin biosynthesis. escholarship.org The identification of such clusters would greatly accelerate the discovery of the complete set of genes required for the synthesis of this compound.

Chemoenzymatic Synthesis Applications in Natural Product Generation

The complexity of natural product structures like this compound presents a significant challenge for traditional chemical synthesis. magtech.com.cn Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the flexibility of chemical reactions, offers a promising alternative for the efficient production of these valuable compounds. rsc.orgnih.gov

Potential Chemoenzymatic Approaches for this compound:

A plausible chemoenzymatic strategy for the synthesis of this compound could involve the following steps:

Enzymatic synthesis of the core scaffold: The ent-kaurane skeleton could be produced in a microbial host, such as Escherichia coli or yeast, that has been engineered to express the necessary diTPSs from Isodon eriocalyx. beilstein-journals.orgbeilstein-journals.org This would provide a scalable and stereocontrolled route to a key intermediate.

Chemical and/or enzymatic tailoring: The ent-kaurane intermediate could then be subjected to a series of chemical and/or enzymatic modifications to introduce the required oxygenation and acetylation patterns. This could involve using isolated tailoring enzymes, such as CYP450s and acetyltransferases, or employing chemical reagents that mimic the enzymatic transformations. chemrxiv.orgnih.gov

The development of a chemoenzymatic route to this compound would not only provide a sustainable source of this compound for further biological studies but also open up avenues for the creation of novel analogs with potentially improved therapeutic properties.

Synthetic and Semisynthetic Methodologies

Total Synthesis Strategies for Epieriocalyxin A

Detailed strategies for the total synthesis of this compound were not identified in the conducted literature searches. Total synthesis typically involves a sequence of chemical reactions to build the target molecule step-by-step from basic starting materials. Such endeavors are often complex, requiring the development of specific reaction conditions and protecting group strategies to navigate the intricate molecular architecture of natural products. While general principles of diterpenoid total synthesis are well-established, specific routes applied to this compound could not be found.

Development of Semisynthetic Routes from Natural Precursors

Exploration of Novel Synthetic Transformations and Reagents

Details regarding the exploration of novel synthetic transformations and reagents specifically in the context of this compound synthesis were not identified in the conducted literature searches. Research in synthetic chemistry continuously seeks to develop new reactions and reagents to achieve more efficient, selective, and environmentally friendly routes to complex molecules. Applying novel methodologies to the synthesis of natural products like this compound can overcome synthetic challenges and provide access to the compound or its analogs. However, specific examples related to this compound were not found.

Derivatives of Epieriocalyxin A: Design, Synthesis, and Evaluation

Rational Design of Structural Analogs

Rational design of structural analogs of a lead compound like Epieriocalyxin A begins with a thorough understanding of its core chemical structure and the relationship between its structure and observed biological activity (Structure-Activity Relationship - SAR). Although specific detailed SAR studies for this compound derivatives were not found in the provided search results, general principles of rational design would apply. This typically involves identifying key functional groups and structural motifs on the this compound scaffold that are crucial for its interaction with biological targets, such as proteins involved in the JNK and ERK1/2 pathways or potentially BCL-2 family proteins nih.govnih.gov.

Chemical Synthesis of Modified this compound Scaffolds

The chemical synthesis of modified this compound scaffolds involves utilizing organic chemistry methodologies to introduce the designed structural changes. Given the complex, multi-ring structure typical of diterpenoids, the synthesis of its derivatives can be challenging. Synthetic strategies would depend on the specific modifications being made.

General approaches to synthesizing natural product derivatives include semi-synthesis, starting from the isolated natural product and performing targeted chemical transformations, or total synthesis, building the modified scaffold from simpler precursors. Semi-synthesis is often preferred when the natural product is available in sufficient quantities, allowing for more rapid generation of analogs. Reactions commonly employed in the modification of complex molecules include oxidation, reduction, acylation, alkylation, and various coupling reactions to introduce new substituents. Protecting group chemistry would be essential to selectively modify specific functionalities while leaving others untouched during the synthetic sequence. The synthesis of a library of derivatives requires efficient and reproducible synthetic routes to ensure access to a diverse set of analogs for biological evaluation.

Comparative Biological Activity Profiling of Derivatives

Once synthesized, the this compound derivatives would undergo comparative biological activity profiling to assess how the structural modifications impact their biological effects. Based on the known activities of this compound, this profiling would likely focus on evaluating their ability to induce apoptosis in cancer cell lines and their effects on the JNK and ERK1/2 signaling pathways nih.govnih.gov.

In vitro assays would be used to determine the potency of the derivatives in inhibiting cancer cell proliferation and inducing apoptosis, potentially across a range of cancer types to assess selectivity. Cellular assays could also be employed to measure the activation or inhibition of key proteins in the JNK and ERK1/2 pathways, such as phosphorylated JNK and ERK nih.gov. Comparing the activity profiles of different derivatives allows researchers to identify which structural changes lead to improved potency, efficacy, or selectivity. Data from these studies would be crucial for establishing structure-activity relationships.

Advanced SAR Studies on Derivative Libraries

Advanced SAR studies go beyond simple correlations between structure and activity and often involve quantitative approaches (QSAR) and computational analysis. By evaluating the biological activity of a comprehensive library of this compound derivatives, researchers can build detailed models that relate specific structural features to observed biological responses.

Future Research Directions and Translational Implications in Chemical Biology

Integration with High-Throughput Screening for Novel Target Discovery

High-throughput screening (HTS) is a crucial drug discovery process that enables the rapid testing of large libraries of chemical and biological compounds against specific biological targets. Integrating Epieriocalyxin A into HTS campaigns could accelerate the identification of novel molecular targets with which the compound interacts. HTS utilizes robotics and automation to efficiently screen large-scale compound libraries, making it a cost-effective way to analyze the biological or biochemical activity of numerous molecules. The results from HTS can serve as starting points for drug design and for understanding the role of particular biochemical processes. By applying HTS to this compound, researchers can quickly identify potential protein or pathway targets modulated by the compound, providing valuable leads for further investigation into its biological effects. Compound libraries used in HTS can include those derived from natural product sources.

Application of Omics Technologies (e.g., Proteomics, Metabolomics) to Elucidate Mechanisms

Omics technologies, such as proteomics and metabolomics, offer large-scale analytical approaches to provide comprehensive insights into biological systems. Applying these technologies to study the effects of this compound can help elucidate its underlying mechanisms of action at a molecular level. Proteomics involves the large-scale study of proteins, including their abundance, function, and interactions. Metabolomics focuses on the comprehensive analysis of metabolites within biological samples, revealing alterations in metabolic pathways. By analyzing changes in protein expression profiles (proteomics) or metabolite levels (metabolomics) in cells or organisms treated with this compound, researchers can gain a holistic understanding of how the compound affects cellular processes and identify the specific pathways it modulates. Combining data from genomics, transcriptomics, proteomics, and metabolomics can provide a comprehensive understanding of disease mechanisms. These technologies require high-throughput methods and generate vast datasets that can uncover new biological insights. Proteomics has shown potential in the search for gene expression biomarkers for various diseases, including cancer, while metabolomics can identify biomarkers for disease diagnosis and drug research.

Development of Advanced In Vitro and In Silico Research Models

Advanced in vitro (in glass, i.e., laboratory settings outside living organisms) and in silico (using computer modeling and simulation) models are essential tools for investigating the biological activity of compounds like this compound. In vitro studies involve experiments conducted in laboratory settings, often using cell cultures or isolated biological components. In silico studies utilize computational modeling to simulate or predict biological interactions and processes. The development of sophisticated in vitro models, such as 3D cell cultures or organ-on-a-chip systems, can provide more physiologically relevant platforms to study this compound's effects compared to traditional 2D cell cultures. describes in vitro cytotoxic studies of other compounds on cancer cell lines. In parallel, in silico methods, including molecular docking, molecular dynamics simulations, and pharmacokinetic/pharmacodynamic modeling, can predict the compound's binding affinity to potential targets, its behavior within biological systems, and its potential efficacy. discusses the development of an in silico ensemble model of the arachidonic acid cascade, demonstrating the integration of in silico and in vitro methods. Combining in vitro and in silico approaches can accelerate the drug discovery process, reduce the need for extensive experimental work, and provide valuable insights into the compound's properties and mechanisms. In silico models can filter large numbers of compounds and predict drug behavior in vivo by combining pharmacokinetic processes.

Potential for Mechanistic Insights in Cancer Pathogenesis and Therapeutic Strategies

This compound holds potential for providing mechanistic insights into cancer pathogenesis and informing therapeutic strategies. Cancer is a complex disease characterized by uncontrolled cell growth and an accumulation of genetic mutations. Epigenetic modifications also play a key role in cancer development and progression. Understanding how this compound interacts with cellular pathways implicated in cancer could reveal novel therapeutic avenues. For instance, if this compound is found to modulate pathways involved in cell proliferation, apoptosis, or angiogenesis, it could be explored as a potential therapeutic agent or a lead compound for the development of new cancer therapies. Research into the pathogenesis of cancers, such as nasopharyngeal carcinoma, utilizes high-throughput sequencing techniques to reveal altered molecular profiles that could serve as novel therapeutic targets. Future strategies in cancer treatment may involve combination therapies and targeting multiple causes that trigger the disease. Epigenetic drugs, for example, are being explored in combination therapies to enhance antitumor effects and reduce resistance. While the specific interaction of this compound with cancer-related pathways requires further investigation, its study using the aforementioned advanced techniques could contribute to a better understanding of cancer biology and the development of more effective treatment approaches.

Compound Information

Q & A

Q. How can researchers structure a grant proposal to investigate this compound’s therapeutic potential?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.